Pamabrom

Description

Properties

IUPAC Name |

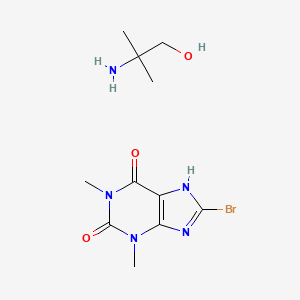

2-amino-2-methylpropan-1-ol;8-bromo-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4O2.C4H11NO/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;1-4(2,5)3-6/h1-2H3,(H,9,10);6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOTUUBRFJHZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209397 | |

| Record name | Pamabrom [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-04-2 | |

| Record name | Pamabrom | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pamabrom [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pamabrom [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAMABROM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8U0KJM72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pamabrom: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Abstract

Pamabrom is a widely recognized over-the-counter diuretic agent, primarily utilized for the symptomatic relief of premenstrual syndrome (PMS), including bloating and water retention. Chemically, this compound is a salt composed of a 1:1 molar ratio of 8-bromotheophylline and 2-amino-2-methyl-1-propanol. The diuretic and pharmacological effects of this compound are primarily attributed to the 8-bromotheophylline moiety, a xanthine derivative. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the dual mechanisms of action of this compound. It also includes available pharmacokinetic data and detailed experimental protocols for the evaluation of its biological activity, catering to researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is the common name for the compound formed by the salt linkage of 8-bromotheophylline and 2-amino-2-methyl-1-propanol.[1][2] The active diuretic component is 8-bromotheophylline, a methylxanthine.[2]

IUPAC Name: 8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione;2-amino-2-methylpropan-1-ol[3]

Synonyms: 2-amino-2-methyl-1-propanol 8-bromotheophyllinate[4]

CAS Number: 606-04-2

The key physicochemical and structural properties of this compound and its constituent moieties are summarized in the table below.

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C11H18BrN5O3 | |

| Molecular Weight | 348.20 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 294 - 296 °C (decomposes) | |

| Solubility | Soluble in water (>30 g/100 mL at 25°C) and DMSO. | |

| 8-Bromotheophylline | ||

| Molecular Formula | C7H7BrN4O2 | |

| Molecular Weight | 259.06 g/mol | |

| 2-Amino-2-methyl-1-propanol | ||

| Molecular Formula | C4H11NO | |

| Molecular Weight | 89.14 g/mol |

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning primarily as a diuretic and secondarily demonstrating antinociceptive properties.

Diuretic Effect

The primary pharmacological action of this compound is its diuretic effect, which is mediated by the 8-bromotheophylline component. As a xanthine derivative, 8-bromotheophylline is thought to increase urine output by inhibiting the reabsorption of sodium in the renal tubules. This leads to an increase in water and electrolyte excretion, thereby reducing bloating and edema associated with fluid retention. It is also hypothesized that the 2-amino-2-methyl-1-propanol moiety may contribute to the diuretic effect by suppressing the release of antidiuretic hormone (ADH) from the posterior pituitary gland, although this mechanism is not yet fully substantiated by experimental evidence.

Antinociceptive Effect: Opioid Receptor-Nitric Oxide-cGMP-K+ Channel Pathway

Recent studies have elucidated a novel peripheral antinociceptive mechanism of this compound, independent of its diuretic action. This analgesic effect is mediated through the activation of the opioid receptor-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-K+ channel pathway. Local administration of this compound has been shown to produce a dose-dependent antinociceptive effect in inflammatory pain models. This action is initiated by the activation of peripheral opioid receptors, which in turn stimulates the production of nitric oxide. NO then activates guanylate cyclase, leading to an increase in cGMP levels. Elevated cGMP subsequently opens ATP-sensitive potassium (KATP) channels, resulting in hyperpolarization of nociceptive neurons and a reduction in pain signaling.

Pharmacokinetics

The pharmacokinetic profile of this compound is primarily reflective of its active component, 8-bromotheophylline. Following oral administration, 8-bromotheophylline is rapidly absorbed. A study conducted in healthy Mexican female subjects after a single oral dose of 25 mg of this compound (in combination with paracetamol and naproxen sodium) provided the following pharmacokinetic parameters for 8-bromotheophylline.

| Parameter | Value (Mean ± SD) | Unit |

| Cmax (Maximum Plasma Concentration) | 3685.60 ± 845.24 | ng/mL |

| Tmax (Time to Cmax) | 2.13 ± 1.03 | hours |

| AUC0-t (Area Under the Curve from 0 to last measurement) | 30300.31 ± 8581.12 | ng·h/mL |

| AUC0-∞ (Area Under the Curve from 0 to infinity) | 33075.64 ± 9801.37 | ng·h/mL |

| t1/2 (Elimination Half-life) | 6.33 ± 3.40 | hours |

Data from a study involving a combination product; these values may be influenced by the other active ingredients.

Detailed information on the distribution, metabolism, and excretion of both 8-bromotheophylline and 2-amino-2-methyl-1-propanol is limited in publicly available literature. The elimination of 8-bromotheophylline appears to be biphasic or multiphasic.

Experimental Protocols

Bioanalytical Method for this compound (as 8-Bromotheophylline) in Human Plasma

A validated reverse-phase high-performance liquid chromatography (HPLC) method with UV detection has been established for the quantification of 8-bromotheophylline in human plasma.

-

Chromatographic System:

-

Column: Zorbax® SB–C8 (150 x 4.6-mm, 5-μm particle size) with a Zorbax® SB–C8 guard column (12.5 x 4.6-mm, 5-μm particle size).

-

Mobile Phase: A mixture of aqueous ammonium acetate (10 mM, pH 5.0) and an acetonitrile:water mixture (95:5 v/v) in an 83:17 v/v ratio.

-

Flow Rate: 1 mL/minute.

-

Column Temperature: 15°C.

-

Injection Volume: 20 μL.

-

Detection: UV at 278 nm.

-

-

Sample Preparation:

-

Plasma samples are spiked with an internal standard (e.g., caffeine).

-

Protein precipitation is performed to extract the analyte and internal standard.

-

-

Validation: The method was validated for selectivity, carry-over, linearity, lower limit of quantification (LLOQ), accuracy, precision, dilution integrity, and stability. The LLOQ was reported to be 20 ng/mL.

Evaluation of Antinociceptive Activity: The Rat Paw Formalin Test

The antinociceptive properties of this compound have been investigated using the rat paw formalin test, a well-established model of inflammatory pain.

-

Animals: Male Wistar rats are typically used.

-

Procedure:

-

Animals are acclimatized to the experimental environment.

-

This compound (e.g., 200–800 µ g/paw ) or vehicle is administered via subcutaneous injection into the dorsal surface of the rat's right hind paw 20 minutes prior to the formalin injection.

-

A 1% formalin solution (50 µL) is injected subcutaneously into the same paw to induce a biphasic pain response.

-

Nociceptive behavior (flinching and licking of the injected paw) is observed and quantified during two distinct phases:

-

Phase 1 (Acute Phase): 0-10 minutes post-formalin injection, representing direct chemical stimulation of nociceptors.

-

Phase 2 (Tonic/Inflammatory Phase): 20-35 minutes post-formalin injection, reflecting inflammatory pain.

-

-

-

Pathway Investigation: To elucidate the mechanism of action, specific antagonists can be co-administered with this compound. For example:

-

Naloxone: An opioid receptor antagonist.

-

L-NAME: A nitric oxide synthase inhibitor.

-

ODQ: A soluble guanylate cyclase inhibitor.

-

Glibenclamide: An ATP-sensitive K+ channel blocker.

-

Safety and Toxicology

This compound is generally considered safe for over-the-counter use at recommended dosages. The most common side effect is a harmless gold-colored discoloration of the urine. As with any medication, hypersensitivity reactions are possible. Due to its frequent combination with analgesics like acetaminophen, it is crucial to consider the safety profile of all active ingredients in a given formulation.

Conclusion

This compound is a well-established diuretic agent with a clearly defined chemical structure and properties. Its primary mechanism of action through inhibition of renal sodium reabsorption is characteristic of xanthine diuretics. The discovery of its secondary antinociceptive properties, mediated by the opioid-NO-cGMP-K+ channel pathway, opens new avenues for research and potential therapeutic applications. The provided pharmacokinetic data and detailed experimental protocols offer a solid foundation for further investigation into the clinical pharmacology and therapeutic potential of this compound. This guide serves as a valuable technical resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

References

- 1. Effect of nitric oxide-cyclic GMP-K+ channel pathway blockers, naloxone and metformin, on the antinociception induced by the diuretic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Standardization of the rat paw formalin test for the evaluation of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 8-Bromotheophylline for Pamabrom Production

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 8-bromotheophylline, a key intermediate in the production of the diuretic pamabrom. The document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the synthetic pathway and relevant biological mechanisms through detailed diagrams.

Introduction

This compound, a mild diuretic, is the salt formed from 8-bromotheophylline and 2-amino-2-methyl-1-propanol.[1][2] The active diuretic component is 8-bromotheophylline, which belongs to the xanthine class of compounds.[3][4] It is commonly used in over-the-counter medications to alleviate symptoms of premenstrual syndrome (PMS), such as bloating and water retention.[5] The synthesis of high-purity 8-bromotheophylline is a critical step in the manufacturing of this compound. This guide explores the prevalent synthetic methodologies, focusing on the direct bromination of theophylline.

Synthesis of 8-Bromotheophylline

The primary and most widely documented method for the synthesis of 8-bromotheophylline is the direct electrophilic bromination of theophylline at the C8 position. This reaction is typically carried out using elemental bromine in a suitable solvent system. An alternative approach involves the use of N-bromosuccinimide (NBS) as the brominating agent, which can offer advantages in terms of handling and safety.

Experimental Protocols

Method 1: Bromination using Elemental Bromine

This protocol is a widely cited method for the synthesis of 8-bromotheophylline.

-

Reaction Scheme:

Theophylline + Br₂ → 8-Bromotheophylline + HBr

-

Procedure:

-

Dissolve one mole of theophylline in a mixture of 2.5 liters of acetic acid and one liter of water.

-

Heat the mixture to 50°C with stirring until the theophylline is completely dissolved, resulting in a homogeneous solution.

-

Slowly add 1.1 moles of bromine dropwise to the reaction mixture.

-

The product, 8-bromotheophylline, will precipitate out of the solution as it is formed.

-

After the addition of bromine is complete, cool the solution to room temperature.

-

Filter the precipitate and wash it thoroughly with water.

-

Dry the collected solid to obtain 8-bromotheophylline. A yield of 70-85% can be expected.

-

Method 2: Bromination using N-Bromosuccinimide (NBS)

This method provides an alternative to using elemental bromine and may be preferable in certain laboratory settings.

-

Reaction Scheme:

Theophylline + NBS → 8-Bromotheophylline + Succinimide

-

Procedure:

-

In a round-bottom flask, dissolve theophylline (1 equivalent) in a suitable solvent such as a mixture of dichloromethane and water.

-

Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirring solution at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with a 10% aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 8-bromotheophylline by recrystallization from a suitable solvent like ethanol.

-

Quantitative Data for 8-Bromotheophylline Synthesis

| Parameter | Method 1 (Elemental Bromine) | Method 2 (NBS) |

| Starting Material | Theophylline | Theophylline |

| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Molar Ratio (Theophylline:Brominating Agent) | 1 : 1.1 | 1 : 1.05 |

| Solvent | Acetic Acid / Water | Dichloromethane / Water |

| Reaction Temperature | 50°C | Room Temperature |

| Yield | 70-85% | Not explicitly stated, but generally high |

| Purification | Washing with water | Recrystallization from ethanol |

Synthesis of this compound

This compound is synthesized through a straightforward acid-base reaction between 8-bromotheophylline and 2-amino-2-methyl-1-propanol.

Experimental Protocol

-

Reaction Scheme:

8-Bromotheophylline + 2-amino-2-methyl-1-propanol → this compound

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser, add 8-bromotheophylline and 2-amino-2-methyl-1-propanol in a molar ratio of approximately 1:1 to 1:1.3.

-

Add water as a solvent, typically 3-5 times the weight of the 8-bromotheophylline.

-

Heat the mixture to around 50°C and stir for approximately 10 minutes.

-

Filter the hot solution to remove any insoluble materials.

-

The filtrate is then subjected to vacuum distillation to remove the water.

-

To the remaining solution, add ethanol and stir.

-

Cool the mixture to room temperature to induce crystallization of the crude this compound.

-

Filter the crystals and wash with ethanol.

-

Dry the purified this compound under reduced pressure. A reaction yield of over 86% can be achieved with a purity of not less than 99.0%.

-

Quantitative Data for this compound Synthesis

| Parameter | Value |

| Starting Materials | 8-Bromotheophylline, 2-amino-2-methyl-1-propanol |

| Molar Ratio (8-bromotheophylline : 2-amino-2-methyl-1-propanol) | 1 : 1 to 1 : 1.3 |

| Solvent | Water, Ethanol |

| Reaction Temperature | 50°C |

| Reaction Time | ~10 minutes |

| Overall Yield | > 86% |

| Purity | ≥ 99.0% |

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic pathway of this compound from Theophylline.

Signaling Pathway of 8-Bromotheophylline's Diuretic Action

8-Bromotheophylline exerts its diuretic effect primarily through the antagonism of adenosine A1 receptors in the renal tubules. Activation of the A1 receptor by adenosine normally leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels and promotes sodium and water reabsorption. By blocking this receptor, 8-bromotheophylline prevents this cascade, leading to increased sodium and water excretion.

Caption: Adenosine A1 receptor antagonism by 8-bromotheophylline.

Conclusion

The synthesis of 8-bromotheophylline via direct bromination of theophylline is a robust and well-established method, providing good yields of the necessary precursor for this compound production. The subsequent formation of this compound is a high-yielding salt formation reaction. Understanding the underlying synthetic protocols and the mechanism of action of 8-bromotheophylline is crucial for researchers and professionals in drug development and manufacturing. This guide provides a foundational technical overview to support these endeavors.

References

Pamabrom: A Technical Guide to its Discovery, Historical Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamabrom, a combination of 8-bromotheophylline and 2-amino-2-methyl-1-propanol, has a long history as an over-the-counter diuretic, primarily for the relief of premenstrual syndrome symptoms. This technical guide provides an in-depth exploration of the discovery, historical development, and mechanism of action of this compound. It details the initial synthesis and early clinical investigations, presents available quantitative data on its toxicity and dosage, and elucidates its signaling pathway as a diuretic. This document is intended to be a comprehensive resource for researchers and professionals in the field of drug development.

Discovery and Historical Development

The development of this compound can be traced back to the mid-20th century, with a focus on creating a soluble and effective diuretic with low toxicity.

Initial Synthesis and Discovery (1955): The first documented synthesis of this compound, the salt of 8-bromotheophylline and 2-amino-2-methyl-1-propanol, was reported by J. M. Holbert and I. W. Grote in 1955.[1][2] Their research focused on preparing over 30 water-soluble salts of 8-bromotheophylline to identify a compound with favorable physiological properties.[2] Among these, the 2-amino-2-methyl-1-propanol salt, which came to be known as this compound, was identified as having a low order of toxicity and being a useful diuretic for water retention associated with premenstrual tension.[2] The primary motivation for creating this salt was to produce a water-soluble form of the diuretic xanthine, 8-bromotheophylline, allowing for regulated dosage.[2]

Early Clinical Investigations (1953): Prior to its specific identification for premenstrual syndrome, the diuretic potential of this compound was already being explored in other clinical contexts. In 1953, J. E. Doherty and O. W. Beard published a study on the diuretic action of this compound (referred to as 2-amino-2-methyl-propanol-1-8-bromotheophylline) in patients with cardiac failure. This early investigation highlights the initial broader interest in this compound's diuretic effects.

Evolution as an Over-the-Counter (OTC) Medication: Following the initial findings of its efficacy and low toxicity for premenstrual water retention, this compound became a widely used ingredient in over-the-counter medications. It is frequently combined with analgesics like acetaminophen to address both bloating and pain associated with the menstrual cycle.

Experimental Protocols

Detailed experimental protocols from the seminal mid-century papers are not fully available in modern databases. The following methodologies are reconstructed based on available information.

Synthesis of this compound (based on Holbert and Grote, 1955)

The synthesis of this compound involves a two-step process: the synthesis of 8-bromotheophylline followed by its reaction with 2-amino-2-methyl-1-propanol.

Step 1: Synthesis of 8-Bromotheophylline

A common method for the synthesis of 8-bromotheophylline involves the bromination of theophylline.

-

Materials: Theophylline, Glacial Acetic Acid, Water, Bromine.

-

Procedure:

-

Dissolve theophylline in a mixture of glacial acetic acid and water.

-

Heat the solution to approximately 50-55°C with stirring until the theophylline is fully dissolved.

-

Slowly add bromine to the solution while maintaining the temperature.

-

Continue stirring for a designated period (e.g., 1-1.5 hours).

-

Cool the reaction mixture to room temperature to allow for the precipitation of 8-bromotheophylline.

-

Filter the precipitate, wash with water, and dry to obtain the final product.

-

Step 2: Formation of the this compound Salt

-

Materials: 8-bromotheophylline, 2-amino-2-methyl-1-propanol, Ethanol, Water.

-

Procedure:

-

In a reaction vessel, combine 8-bromotheophylline and 2-amino-2-methyl-1-propanol in a suitable solvent mixture (e.g., water and ethanol).

-

Heat the mixture to approximately 50°C and stir for a short period (e.g., 10 minutes).

-

Filter the warm solution to remove any insoluble materials.

-

The filtrate is then cooled to room temperature to induce crystallization of the this compound salt.

-

The resulting crystals are filtered, washed with a solvent like ethanol, and then dried.

-

Early Clinical Evaluation of Diuretic Effect (reconstructed from Doherty and Beard, 1953)

-

Study Population: Patients with cardiac failure.

-

Methodology:

-

A baseline measurement of urine output and body weight would have been established for each patient.

-

This compound would have been administered orally at a specified dosage and frequency.

-

Urine output and body weight would have been monitored and recorded at regular intervals post-administration.

-

The diuretic effect would be quantified by the increase in urine volume and the decrease in body weight compared to baseline or a control group.

-

Quantitative Data

Quantitative data from the early studies on this compound are scarce in readily accessible literature. The following tables summarize the available information.

| Toxicological Data | Value | Species | Route | Reference |

| LD50 (this compound) | 940 mg/kg | Rat | Oral | |

| LD50 (2-amino-2-methyl-1-propanol) | 2.15 ± 0.2 g/kg | Mouse | Oral | |

| LD50 (2-amino-2-methyl-1-propanol) | 2.90 ± 0.14 g/kg | Rat | Oral |

| Dosage Information | Recommendation | Indication | Reference |

| Typical OTC Dose | 50 mg | Premenstrual water retention |

Mechanism of Action

The diuretic effect of this compound is primarily attributed to its 8-bromotheophylline component, which is a xanthine derivative. The mechanism of action involves the antagonism of adenosine A1 receptors in the renal tubules.

Signaling Pathway:

Adenosine, acting on A1 receptors in the proximal tubule of the kidney, stimulates sodium reabsorption. By blocking these receptors, 8-bromotheophylline inhibits the reabsorption of sodium ions. This leads to an increase in the concentration of sodium in the tubular fluid, which in turn osmotically retains water, resulting in diuresis (increased urine production).

The 2-amino-2-methyl-1-propanol component is primarily included to form a soluble salt, though it has been hypothesized that it may have a mild diuretic effect by suppressing the release of antidiuretic hormone (vasopressin); however, this has not been definitively established.

Caption: Signaling pathway of this compound's diuretic action.

Experimental Workflow for Synthesis:

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound was developed in the mid-20th century as a water-soluble and effective diuretic with a favorable safety profile. Its discovery was driven by the need for a well-tolerated treatment for premenstrual water retention. The active component, 8-bromotheophylline, exerts its diuretic effect through the antagonism of adenosine A1 receptors in the kidneys, leading to increased sodium and water excretion. While detailed quantitative data from its early development are not extensively documented in modern accessible formats, its long history of use in over-the-counter preparations underscores its established efficacy and safety for its intended indications. Further research into the historical archives may provide more detailed insights into its early pharmacological and toxicological profile.

References

Pamabrom: A Technical Guide on its Physicochemical Properties, Pharmacology, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pamabrom, a diuretic compound, detailing its chemical properties, mechanism of action, and relevant experimental protocols. The information is intended to support research, and drug development activities.

Core Physicochemical Data

This compound is a salt composed of two molecules: 8-bromotheophylline and 2-amino-2-methyl-1-propanol, in a 1:1 ratio.[1] The diuretic and other pharmacological effects are primarily attributed to the 8-bromotheophylline component, a xanthine derivative.

| Property | Value | Reference |

| CAS Number | 606-04-2 | [2] |

| Molecular Weight | 348.20 g/mol | [2][3][4] |

| Molecular Formula | C11H18BrN5O3 | |

| Active Diuretic Ingredient | 8-Bromotheophylline |

Pharmacological Profile

This compound exhibits a dual mechanism of action, functioning as both a diuretic and an antinociceptive agent.

Diuretic Mechanism of Action

The diuretic effect of this compound is primarily attributed to its 8-bromotheophylline component, which belongs to the xanthine class of compounds. The proposed mechanisms for its diuretic action include:

-

Inhibition of Sodium Reabsorption : 8-bromotheophylline is thought to inhibit the reabsorption of sodium in the renal tubules. This leads to an increased concentration of sodium in the filtrate, which in turn promotes the excretion of water via osmosis to maintain osmotic balance.

-

Increased Glomerular Filtration Rate : It is suggested that xanthines like 8-bromotheophylline can increase the glomerular filtration rate, leading to a greater volume of fluid being filtered from the blood into the renal tubules.

-

Increased Permeability of the Renal Tubule : Another proposed mechanism is an increase in the permeability of the renal tubule, which would contribute to increased urine output.

A secondary, though not yet confirmed, hypothesis suggests that the 2-amino-2-methyl-1-propanol component of this compound may also contribute to diuresis by suppressing the release of antidiuretic hormone (ADH) from the posterior pituitary gland.

Antinociceptive Mechanism of Action and Signaling Pathway

Recent studies have elucidated a distinct mechanism for this compound's pain-relieving (antinociceptive) effects. It has been shown to activate the opioid receptor-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-K+ channel pathway, leading to a reduction in pain perception. This pathway is independent of its diuretic action.

The activation of this pathway by this compound leads to the following sequence of events:

-

Opioid Receptor Activation : this compound interacts with peripheral opioid receptors.

-

Nitric Oxide (NO) Synthesis : This activation stimulates the production of nitric oxide (NO).

-

Cyclic Guanosine Monophosphate (cGMP) Production : NO, in turn, activates soluble guanylate cyclase, which increases the production of cyclic guanosine monophosphate (cGMP).

-

Potassium (K+) Channel Opening : cGMP then leads to the opening of potassium (K+) channels.

-

Hyperpolarization and Reduced Nociception : The efflux of potassium ions causes hyperpolarization of the neuronal membrane, making it less excitable and thereby reducing the transmission of pain signals.

Below is a diagram illustrating this signaling pathway.

Experimental Protocols

This section provides an overview of a key experimental protocol used to investigate the antinociceptive effects of this compound.

Rat Paw Formalin Test for Antinociception

This in vivo assay is used to assess the peripheral antinociceptive effects of this compound.

Objective: To determine if this compound produces a local antinociceptive effect and to investigate the involvement of the opioid receptor-NO-cGMP-K+ channel pathway.

Animals: Male Wistar rats.

Materials:

-

This compound

-

Indomethacin (as a positive control)

-

1% formalin solution

-

Naloxone (opioid receptor antagonist)

-

L-NAME (nitric oxide synthase inhibitor)

-

ODQ (soluble guanylate cyclase inhibitor)

-

Various K+ channel blockers (e.g., glibenclamide, 4-aminopyridine)

-

Saline solution

-

Dimethyl sulfoxide (DMSO) for dissolving certain compounds

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the experimental conditions before the test.

-

Drug Administration:

-

Rats are divided into groups and receive a subcutaneous injection of either vehicle (saline or DMSO solution), this compound (200-800 µ g/paw ), or indomethacin (200-800 µ g/paw ) into the dorsal surface of the right hind paw.

-

To investigate the mechanism of action, separate groups of rats are pre-treated with the respective antagonists (naloxone, L-NAME, ODQ, or K+ channel blockers) at the same site before the administration of this compound.

-

-

Induction of Nociception: 15 minutes after drug administration, 50 µL of 1% formalin is injected subcutaneously into the dorsal surface of the right hind paw.

-

Observation and Data Collection: The amount of time the animal spends licking the injected paw is recorded. The observation period is typically divided into two phases:

-

Phase 1 (0-5 minutes post-formalin): Represents acute nociceptive pain.

-

Phase 2 (15-60 minutes post-formalin): Represents inflammatory pain.

-

-

Data Analysis: The total licking time in each phase is quantified. The percentage of antinociception is calculated for each group compared to the vehicle-treated group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the results.

Expected Outcome: Local administration of this compound is expected to produce a dose-dependent reduction in the licking time during the second phase of the formalin test, indicating an antinociceptive effect. Pre-treatment with naloxone, L-NAME, ODQ, or K+ channel blockers is expected to reverse the antinociceptive effect of this compound, confirming the involvement of the opioid receptor-NO-cGMP-K+ channel pathway.

References

- 1. Adenosine receptor blockade with 8-p-sulfophenyltheophylline aggravates coronary constriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of nitric oxide-cyclic GMP-K+ channel pathway blockers, naloxone and metformin, on the antinociception induced by the diuretic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. benchchem.com [benchchem.com]

Pamabrom: A Technical Guide to its Solubility Characteristics for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of pamabrom, a diuretic agent commonly used for the relief of symptoms associated with premenstrual syndrome. Tailored for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental protocols for its determination, and visualizes key related pathways and workflows.

Executive Summary

This compound, a salt of 8-bromotheophylline and 2-amino-2-methyl-1-propanol, exhibits notable solubility in aqueous and organic solvents, a critical factor for its formulation and bioavailability. This guide synthesizes known quantitative and qualitative solubility data, outlines a comprehensive methodology for its experimental determination, and provides visual representations of its mechanism of action and a standard solubility testing workflow to support further research and development.

Solubility Profile of this compound

The solubility of a drug substance is a fundamental physicochemical property that influences its absorption, distribution, and overall efficacy. The following table summarizes the available solubility data for this compound in various solvents.

| Solvent | Quantitative Solubility | Qualitative Description | Temperature (°C) |

| Water | > 30 g / 100 mL | Freely Soluble | 25 |

| Acetonitrile | - | Freely Soluble | Not Specified |

| Methanol | - | Soluble | Not Specified |

| DMSO | 70 mg/mL | - | Not Specified |

| Ethanol | 35 mg/mL | - | Not Specified |

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocol: Equilibrium Solubility Determination of this compound

The following protocol outlines a detailed methodology for determining the equilibrium solubility of this compound, a crucial step in preclinical drug development.

3.1 Materials and Equipment

-

This compound reference standard

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

3.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid this compound.

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the appropriate mobile phase to a concentration within the calibrated range of the HPLC method.

-

-

Quantitative Analysis by HPLC:

-

Analyze the diluted samples using a validated HPLC method. A typical method might involve a C18 column and a mobile phase of methanol and water.[4]

-

The concentration of this compound in the diluted samples is determined by comparing the peak area to a standard curve prepared from solutions of known this compound concentrations.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing Key Pathways and Workflows

4.1 Signaling Pathway of this compound's Diuretic Action

This compound is a xanthine derivative that primarily functions as a diuretic by inhibiting the reabsorption of sodium in the kidneys. This leads to an increase in water excretion through osmosis.

References

Technical Guide: Physicochemical Characterization of Pamabrom Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamabrom is a diuretic agent, chemically a 1:1 mixture of 8-bromotheophylline and 2-amino-2-methyl-1-propanol.[1] It is widely utilized in over-the-counter medications for the management of symptoms associated with premenstrual syndrome (PMS), particularly bloating and water retention.[2] The active diuretic component of this compound is 8-bromotheophylline. Understanding the fundamental physicochemical properties of this compound powder, such as its melting point and physical appearance, is critical for its formulation, quality control, and effective application in pharmaceutical development. This guide provides an in-depth overview of these characteristics, standardized methodologies for their determination, and a summary of relevant quantitative data.

Physical and Chemical Properties

This compound presents as a white to off-white, crystalline or fine powder.[3][4][5] Its diuretic effect is primarily attributed to the xanthine derivative, 8-bromotheophylline, which is thought to inhibit sodium reabsorption in the kidneys, leading to increased water excretion.

Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈BrN₅O₃ | |

| Molecular Weight | 348.20 g/mol | |

| Melting Point | 294 - 296 °C (with decomposition) | |

| Decomposition Temperature | Approximately 300 °C | |

| Appearance | White to off-white crystalline/fine powder | |

| Solubility in Water | >30 g/100 ml at 25 °C | |

| pH of Saturated Aqueous Solution | 8.0 - 8.5 |

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of this compound powder can be accurately determined using the capillary method, a standard technique outlined in various pharmacopeias.

Objective: To determine the temperature range over which the this compound powder transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus with a heating block and temperature control

-

Glass capillary tubes (10 cm length, 0.8 - 1.2 mm internal diameter, 0.2 - 0.3 mm wall thickness)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound powder is completely dry. If necessary, dry the sample in a desiccator. Gently grind the powder using a mortar and pestle to obtain a fine, uniform consistency.

-

Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample, trapping a small amount of the powder. Invert the tube and gently tap it on a hard surface to pack the powder into the bottom of the tube. The packed column of the sample should be approximately 2.5 - 3.5 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For a preliminary, rapid determination, heat the sample quickly to establish an approximate melting point.

-

For an accurate determination, set the apparatus to heat rapidly to a temperature about 5 °C below the expected melting point.

-

Then, reduce the heating rate to approximately 1-2 °C per minute to allow for precise observation.

-

-

Data Recording: Record the temperature at which the first signs of melting are observed (the substance collapses against the side of the tube) and the temperature at which the sample becomes completely liquid (the clear point). The recorded melting point is typically reported as a range between these two temperatures. Given that this compound decomposes, browning or charring of the sample may be observed at the higher end of the temperature range.

Assessment of Physical Appearance

The physical appearance of a powder is a fundamental quality control parameter.

Objective: To visually inspect and describe the physical characteristics of this compound powder.

Apparatus:

-

Spatula

-

White viewing surface or watch glass

-

Microscope (optional, for detailed morphological analysis)

Procedure:

-

Macroscopic Examination: Place a small, representative sample of the this compound powder onto a clean, dry, white viewing surface using a spatula.

-

Visual Inspection: Under good lighting, observe and record the following characteristics:

-

Color: Note the color of the powder (e.g., white, off-white).

-

Texture: Describe the texture (e.g., crystalline, fine, granular).

-

Homogeneity: Observe if the powder is uniform in appearance or if there are any visible impurities or inconsistencies.

-

-

Microscopic Examination (Optional): For a more detailed analysis of particle morphology, a small amount of the powder can be dispersed on a microscope slide and observed under a microscope. This can provide information on particle shape and size distribution.

Signaling Pathway and Experimental Workflow

Recent studies suggest that in addition to its diuretic properties, this compound may exert peripheral antinociceptive (pain-relieving) effects. This action is proposed to be mediated through the activation of the opioid receptor-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-K+ channel pathway.

Caption: Proposed signaling pathway for the antinociceptive effect of this compound.

The following diagram illustrates a general experimental workflow for characterizing a chemical powder like this compound.

Caption: General experimental workflow for physicochemical characterization.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. drugs.com [drugs.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What are the approved indications for this compound? [synapse.patsnap.com]

- 5. Effect of nitric oxide-cyclic GMP-K+ channel pathway blockers, naloxone and metformin, on the antinociception induced by the diuretic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of Pamabrom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available in vitro toxicological data for pamabrom, a diuretic compound commonly found in over-the-counter medications for menstrual symptom relief. This compound is a salt composed of two distinct molecules: 8-bromotheophylline, a xanthine derivative, and 2-amino-2-methyl-1-propanol (AMP), an amino alcohol. Due to a lack of direct in vitro toxicological studies on the this compound salt, this guide synthesizes the available data on its individual components to construct a toxicological profile. The primary focus is on genotoxicity and cytotoxicity, with detailed summaries of key assays and their underlying methodologies. Where specific data for the components is unavailable, information on related compounds, such as theophylline, is provided for context. This guide aims to be a valuable resource for professionals in drug development and research by consolidating the current state of knowledge and highlighting areas where further investigation is warranted.

Introduction

This compound is a widely used diuretic agent, primarily indicated for the relief of temporary water weight gain, bloating, and swelling associated with premenstrual and menstrual periods.[1] It is a 1:1 mixture of 8-bromotheophylline and 2-amino-2-methyl-1-propanol.[2] 8-bromotheophylline, the active diuretic ingredient, is a xanthine derivative and an adenosine receptor A1 antagonist.[3] 2-amino-2-methyl-1-propanol acts as a buffer. A thorough understanding of the in vitro toxicological profile of this compound and its constituents is essential for a complete safety assessment. This document provides an in-depth review of the publicly available in vitro toxicological data, with a focus on genotoxicity and cytotoxicity.

Genotoxicity Profile

Genotoxicity assays are crucial for identifying substances that can cause genetic damage. The standard battery of in vitro tests includes the bacterial reverse mutation assay (Ames test) and the chromosomal aberration assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.

2.1.1. Summary of Findings

No direct Ames test data for this compound or 8-bromotheophylline is publicly available. However, studies on 2-amino-2-methyl-1-propanol (AMP) have been conducted.

| Compound | Test System | Metabolic Activation (S9) | Concentration Range | Result |

| 2-Amino-2-methyl-1-propanol (AMP) | S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) | With and Without | Up to 5000 µ g/plate | Negative [4] |

2.1.2. Experimental Protocol: Bacterial Reverse Mutation Assay (OECD 471)

The following is a generalized protocol for the Ames test based on the OECD 471 guideline.[5]

-

Bacterial Strains: At least five strains of bacteria are typically used, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA or WP2 uvrA (pKM101)). These strains are selected to detect various types of point mutations.

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254. This is to assess the mutagenicity of the parent compound and its metabolites.

-

Test Procedure:

-

Plate Incorporation Method: The test compound, bacterial culture, and (if applicable) S9 mix are combined in molten top agar and poured onto a minimal glucose agar plate.

-

Pre-incubation Method: The test compound, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

-

-

Dose Levels: A range of at least five different concentrations of the test substance are used. For non-toxic substances, the maximum recommended concentration is 5 mg/plate or 5 µL/plate.

-

Controls: Negative (solvent) and positive controls (known mutagens for each strain with and without S9) are run concurrently.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least double the background (solvent control) count.

References

Preclinical Research on Pamabrom: A Technical Overview of Safety and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamabrom, a xanthine derivative, is widely recognized for its diuretic properties and is a common component of over-the-counter medications for managing symptoms associated with premenstrual syndrome (PMS), such as bloating and water retention.[1][2] Its primary active moiety, 8-bromotheophylline, is responsible for its diuretic effect.[3][4] This technical guide provides a comprehensive overview of the available preclinical research investigating the safety and efficacy of this compound, with a focus on its mechanism of action, pharmacokinetics, and toxicological profile. It is important to note that while the general pharmacological and toxicological principles for such compounds are well-established, specific preclinical data for this compound in the public domain is limited. This document synthesizes the available information and outlines the standard experimental protocols relevant to the preclinical assessment of a diuretic agent like this compound.

Efficacy: Diuretic and Antinociceptive Effects

Diuretic Activity

The primary efficacy of this compound lies in its diuretic action, which is attributed to its active component, 8-bromotheophylline.[3] As a xanthine derivative, it is thought to increase urine output by inhibiting sodium reabsorption in the renal tubules. This leads to an increase in water and electrolyte excretion.

Table 1: Preclinical Efficacy Data for this compound (Diuretic Activity)

| Parameter | Animal Model | Dosage | Key Findings | Reference |

|---|---|---|---|---|

| Urine Volume | Data not available | Data not available | Data not available in public preclinical studies. |

| Electrolyte Excretion (Na+, K+, Cl-) | Data not available | Data not available | Data not available in public preclinical studies. | |

Antinociceptive Activity

Interestingly, a preclinical study in rats investigated the local antinociceptive (pain-relieving) effects of this compound.

Table 2: Preclinical Efficacy Data for this compound (Antinociceptive Activity)

| Parameter | Animal Model | Dosage (µ g/paw ) | Key Findings | Reference |

|---|

| Antinociception (formalin test) | Rat | 200 - 800 | Dose-dependent antinociception in the second phase of the test. | |

This study suggests a potential secondary mechanism of action for this compound, possibly contributing to its use in relieving menstrual discomfort that involves both bloating and pain.

Signaling Pathways and Experimental Workflows

Proposed Diuretic Mechanism of Action

The diuretic effect of xanthine derivatives like 8-bromotheophylline is primarily believed to occur in the kidneys. The proposed mechanism involves the inhibition of sodium reabsorption, leading to increased water excretion.

Caption: Proposed mechanism of diuretic action for this compound.

Antinociceptive Signaling Pathway

The antinociceptive effect of this compound observed in rats has been suggested to involve the activation of the opioid receptor-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-K+ channel pathway.

References

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Estimation of Pamabrom in Pharmaceutical Tablets

Introduction

Pamabrom, chemically 2-amino-2-methyl-propanol 8-bromo theophylline, is a diuretic used to treat symptoms associated with premenstrual syndrome, such as bloating and water retention.[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This application note describes a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound in tablets. The method is demonstrated to be simple, precise, accurate, and specific for the estimation of this compound.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

HPLC grade methanol

-

HPLC grade water

-

Ortho-phosphoric acid (OPA)

-

Commercially available this compound tablets (e.g., Diurex Max, 50mg)[3]

-

0.45 µm membrane filters

2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV detector is used. The chromatographic separation is achieved under the following conditions:

| Parameter | Condition |

| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm particle size)[1][3] |

| Mobile Phase | Methanol: Water (pH 4.0, adjusted with ortho-phosphoric acid) in a ratio of 75:25 v/v or Methanol: Water (0.05% OPA) in a ratio of 80:20 v/v |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm or 277 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

3. Preparation of Standard Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-60 µg/mL.

4. Preparation of Sample Solution

-

Weigh and finely powder twenty this compound tablets.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Dilute to the mark with the mobile phase to obtain a concentration of 100 µg/mL.

-

Filter the solution through a 0.45 µm membrane filter.

-

Further dilute the filtrate with the mobile phase to a final concentration within the linearity range of the method.

Method Validation Summary

The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2 | 1.4 |

| Theoretical Plates | > 2000 | 6166 |

| % RSD of Peak Area | ≤ 2.0% | < 2.0% |

Table 2: Linearity and Range

| Parameter | Result |

| Linearity Range | 10 - 60 µg/mL |

| Correlation Coefficient (r²) | 0.9997 |

| Regression Equation | y = mx + c |

Table 3: Accuracy (Recovery Studies)

| Concentration Level | % Recovery |

| 80% | 98 - 102% |

| 100% | 98 - 102% |

| 120% | 98 - 102% |

| Average Recovery | 101.35% |

Table 4: Precision

| Precision Type | % RSD |

| Repeatability (Intra-day) | < 2.0% |

| Intermediate Precision (Inter-day) | < 2.0% |

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Concentration |

| LOD | 1.41 µg/mL |

| LOQ | 4.28 µg/mL |

Specificity and Forced Degradation The specificity of the method was confirmed by the absence of interference from common tablet excipients. Forced degradation studies were conducted under acidic, alkaline, oxidative, thermal, and photolytic conditions. This compound was found to degrade significantly under acidic, alkaline, and oxidative stress, while it showed less degradation under thermal and photolytic conditions. The method was able to separate the this compound peak from the degradation products, demonstrating its stability-indicating nature.

Experimental Workflow Diagram

Caption: Workflow for the RP-HPLC estimation of this compound in tablets.

Conclusion

The described RP-HPLC method is suitable for the routine quality control analysis of this compound in pharmaceutical tablets. The method is simple, rapid, accurate, precise, and stability-indicating. The clear separation of this compound from its degradation products and tablet excipients ensures the reliability of the results.

References

Validated Analytical Methods for Pamabrom Quantification: Application Notes and Protocols

This document provides detailed application notes and protocols for the quantitative determination of Pamabrom in various matrices. The methodologies outlined are based on validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, ensuring accuracy, precision, and reliability for research, quality control, and drug development purposes.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation and quantification of this compound in bulk drug and pharmaceutical dosage forms. The methods presented here are stability-indicating, meaning they can distinguish the intact drug from its degradation products.

Summary of Validated RP-HPLC Methods

| Parameter | Method 1 | Method 2 |

| Column | Enable G 120 A° (250x4.6 mm, 5 µm)[1][2][3] | Primesil C18 (250x4.6 mm, 5 µm)[4] |

| Mobile Phase | Methanol: Water (75:25 v/v), pH 4.0 adjusted with orthophosphoric acid | Methanol: Water (80:20 v/v) with 0.05% OPA |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 280 nm | 277 nm |

| Retention Time (Rt) | ~3.9 min | 4.48 min |

| Linearity Range | 10-60 µg/mL | 10-50 µg/mL |

| Correlation Coefficient (r²) | 0.9997 | 0.999 |

| Limit of Detection (LOD) | 1.41 µg/mL | 0.084 µg/mL |

| Limit of Quantification (LOQ) | 4.28 µg/mL | 0.255 µg/mL |

| Accuracy (% Recovery) | 101.35% | Within acceptance criteria |

| Precision (% RSD) | < 2.0% | Intraday: 0.20-1.21%, Interday: 0.16-0.28% |

Experimental Protocol for RP-HPLC (Method 1)

This protocol is for the estimation of this compound in tablets and is stability-indicating.

1. Materials and Reagents:

-

This compound reference standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Tablets containing this compound

2. Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with UV detector.

-

Column: Enable G 120 A° (250x4.6 mm, 5 µm).

-

Mobile Phase: Prepare a mixture of methanol and water in the ratio of 75:25 (v/v). Adjust the pH to 4.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

3. Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (10-60 µg/mL).

4. Sample Solution Preparation:

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

-

Add a portion of the mobile phase, sonicate to dissolve the drug, and then dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtrate with the mobile phase to obtain a final concentration within the linear range.

5. System Suitability:

-

Inject five replicate injections of a standard preparation.

-

The relative standard deviation (RSD) of the peak area should be less than 2.0%.

-

The tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.

6. Analysis:

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

7. Validation Parameters:

-

Linearity: Analyze a series of at least five concentrations of the reference standard. Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient.

-

Accuracy: Perform recovery studies by spiking a known amount of the standard into the sample matrix at three different concentration levels. The percent recovery should be between 98-102%.

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple replicates of the sample at the same concentration. The %RSD should be less than 2.0%.

-

Specificity: Analyze a blank (mobile phase), a placebo solution, the standard solution, and the sample solution to ensure no interference at the retention time of this compound. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.

RP-HPLC Experimental Workflow

Caption: RP-HPLC workflow for this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the determination of this compound in biological matrices such as human plasma and urine.

Summary of a Validated LC-MS/MS Method

| Parameter | Method for Human Plasma |

| Column | Kromasil C18 (100 x 4.6 mm, 5 µm) |

| Mobile Phase | Optimized simple mobile phase (e.g., Acetonitrile: 0.05% Formic Acid (10:90)) |

| Flow Rate | 0.4 mL/min |

| Ionization | Electrospray Ionization (ESI) |

| Run Time | 4 minutes |

| Linearity Range | 20–4000 ng/mL |

| Correlation Coefficient (r) | > 0.995 |

| Internal Standard (IS) | Diclofenac |

| Accuracy (% Bias) | 87.4–96.1% |

| Precision (% RSD) | < 10.3% |

| Recovery | 91.0 to 105.7% |

Experimental Protocol for LC-MS/MS

This protocol is for the simultaneous quantification of this compound and Paracetamol in human plasma.

1. Materials and Reagents:

-

This compound and Paracetamol reference standards

-

Diclofenac (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (blank)

2. LC-MS/MS Conditions:

-

Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

-

Column: Kromasil C18 (100 x 4.6 mm, 5 µm).

-

Mobile Phase: A suitable mixture of acetonitrile and 0.05% formic acid in water (e.g., 10:90 v/v).

-

Flow Rate: 0.4 mL/min.

-

Ionization Source: Electrospray Ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) mode.

-

This compound transition: m/z 259.1 → fragment ion

-

Paracetamol transition: m/z 152.1 → fragment ion

-

Diclofenac (IS) transition: Monitor appropriate m/z transition.

-

3. Standard and QC Sample Preparation:

-

Prepare stock solutions of this compound, Paracetamol, and Diclofenac in a suitable solvent.

-

Spike blank human plasma with working standard solutions to prepare calibration curve standards (e.g., 20-4000 ng/mL for this compound) and quality control (QC) samples at low, medium, and high concentrations.

4. Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of plasma sample, add the internal standard solution.

-

Add a suitable extraction solvent (e.g., ethyl acetate).

-

Vortex mix and then centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

5. Analysis:

-

Inject the prepared samples and standards.

-

Acquire data in MRM mode.

-

Process the data using appropriate software to obtain peak areas for the analytes and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

LC-MS/MS Experimental Workflow

Caption: LC-MS/MS workflow for this compound quantification in plasma.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides a simpler and more cost-effective method for the quantification of this compound, often in combination with other drugs in pharmaceutical formulations.

Summary of a Validated UV-Vis Spectrophotometric Method

| Parameter | Method for Simultaneous Estimation |

| Method | Absorbance Correction Method |

| Detection Wavelengths | 295 nm (for Paracetamol), 230 nm (for this compound) , 217 nm (for Dicyclomine HCl) |

| Linearity Range | 0.5-3 µg/mL |

| Correlation Coefficient (r²) | 0.999 |

| Accuracy (% Recovery) | 99.09-99.50% |

Experimental Protocol for UV-Vis Spectrophotometry

This protocol is for the simultaneous estimation of this compound, Paracetamol, and Dicyclomine Hydrochloride in tablets.

1. Materials and Reagents:

-

This compound, Paracetamol, and Dicyclomine Hydrochloride reference standards

-

Methanol (AR grade) or other suitable solvent

-

Tablet formulation containing the three drugs

2. Instrument and Settings:

-

Instrument: Double beam UV-Vis Spectrophotometer.

-

Wavelengths: 230 nm for this compound, 295 nm for Paracetamol, and 217 nm for Dicyclomine HCl.

-

Blank: Solvent used for dilutions.

3. Standard Solution Preparation:

-

Prepare standard stock solutions of each drug in the chosen solvent.

-

From the stock solutions, prepare working standards of appropriate concentrations.

4. Sample Solution Preparation:

-

Weigh and powder 20 tablets.

-

Transfer a quantity of powder equivalent to a known amount of the drugs to a volumetric flask.

-

Dissolve in the solvent with the aid of sonication.

-

Dilute to volume and filter.

-

Make further dilutions to bring the concentration of each drug within its linear range.

5. Analysis (Absorbance Correction Method):

-

Record the absorbance of the sample solution at the three selected wavelengths (295 nm, 230 nm, and 217 nm).

-

The concentrations of the three drugs are determined by solving a set of simultaneous equations derived from Beer-Lambert's law, correcting for the absorbance of the other components at each wavelength.

6. Validation:

-

Linearity: Prepare a series of dilutions for each drug and measure their absorbance at the respective wavelengths to establish the linear range and correlation coefficient.

-

Accuracy: Perform recovery studies by the standard addition method. The recovery should be within 98-102%.

UV-Vis Spectrophotometry Experimental Workflow

Caption: UV-Vis Spectrophotometry workflow for simultaneous estimation.

References

- 1. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of this compound in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of this compound in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjstonline.com [rjstonline.com]

Pamabrom: Application Notes for Use as a Reference Compound in Pharmacological Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamabrom is a xanthine derivative recognized for its mild diuretic properties. It is a combination of 8-bromotheophylline and 2-amino-2-methyl-1-propanol, with 8-bromotheophylline being the pharmacologically active diuretic agent.[1][2] Its mechanism of action, primarily centered on the inhibition of sodium reabsorption in the renal tubules through adenosine receptor antagonism, positions it as a useful reference compound in the screening and evaluation of novel diuretic agents, particularly those with a similar mechanistic profile.[1][3] This document provides detailed application notes, experimental protocols, and relevant pharmacological data to guide researchers in utilizing this compound as a reference standard in their studies.

Pharmacological Profile and Mechanism of Action

This compound, through its active moiety 8-bromotheophylline, exerts its diuretic effect by inhibiting the reabsorption of sodium in the kidneys.[4] This action is characteristic of xanthine derivatives and is primarily attributed to the antagonism of adenosine receptors, particularly the A1 subtype. By blocking these receptors in the renal tubules, 8-bromotheophylline promotes the excretion of sodium and, consequently, water, leading to diuresis.

Signaling Pathway of 8-Bromotheophylline in Renal Tubular Cells

The diuretic effect of 8-bromotheophylline is initiated by its antagonism of adenosine A1 receptors on the surface of renal tubular epithelial cells. This action inhibits the downstream signaling cascade that would normally promote sodium and water retention. The following diagram illustrates the proposed signaling pathway.

Caption: Signaling pathway of 8-bromotheophylline in renal tubular cells.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 8-bromotheophylline, the active component of this compound. This information is crucial for dose selection and for comparing the potency of novel compounds.

In Vitro Activity

| Parameter | Target | Species | Value | Reference |

| IC50 | Thiazide-sensitive NaCl cotransporter (NCC) | Rat | 12.3 µM |

Human Pharmacokinetic Parameters (Oral Administration)

| Parameter | Value | Unit | Reference |

| Cmax | 2.5 | mg/L | |

| Tmax | 0.78 | hours | |

| Elimination Half-life | 21.35 | hours |

Note: Comprehensive pharmacokinetic data in common preclinical species, such as rats, including volume of distribution and clearance, is not widely published.

Experimental Protocols

The following protocols are provided as a guide for researchers wishing to use this compound as a reference compound in diuretic screening studies.

In Vivo Diuretic Activity Assessment in Rats (Lipschitz Test)

This protocol is a standard method for evaluating the diuretic and natriuretic activity of test compounds.

1. Animals:

-

Male Wistar or Sprague-Dawley rats (150-200 g).

-

House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.

2. Acclimatization and Preparation:

-

Acclimatize animals to metabolic cages for at least 3 days prior to the experiment.

-

Deprive animals of food and water for 18 hours before the experiment.

3. Experimental Groups:

-

Group 1 (Control): Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose).

-

Group 2 (Standard): this compound (dissolved in vehicle). A suggested starting dose range is 10-50 mg/kg, administered orally (p.o.).

-

Group 3 (Test): Novel diuretic compound(s) at various doses.

4. Procedure:

-

Administer the vehicle, this compound, or test compound by oral gavage.

-

Immediately after administration, place each rat in an individual metabolic cage.

-

Collect urine at predetermined time intervals (e.g., 1, 2, 4, 6, and 24 hours).

5. Data Collection and Analysis:

-

Measure the total urine volume for each animal at each time point.

-

Analyze urine samples for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

-

Calculate diuretic activity, natriuretic activity, and the Na+/K+ ratio.

-

Statistical analysis should be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the test groups and the control/standard groups.

Caption: Workflow for in vivo diuretic screening in rats.

In Vitro Adenosine Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for adenosine receptors using a competitive radioligand binding assay.

1. Materials:

-

Cell membranes prepared from a source expressing the target adenosine receptor subtype (e.g., HEK293 cells transfected with the human A1 adenosine receptor).

-

A specific high-affinity radioligand (e.g., [3H]DPCPX for the A1 receptor).

-

Test compound (8-bromotheophylline or novel compound) at various concentrations.

-

A non-labeled antagonist to determine non-specific binding (e.g., theophylline).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

2. Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or the non-labeled antagonist.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the antagonist that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

This compound, and its active component 8-bromotheophylline, serve as a valuable, albeit mild, reference diuretic for pharmacological research. Its well-defined mechanism of action as a xanthine derivative and adenosine receptor antagonist makes it a suitable comparator for novel compounds targeting similar pathways. The provided data and protocols offer a foundation for incorporating this compound into diuretic drug discovery and development programs. Further research to fully characterize its receptor binding profile and in vivo efficacy (e.g., determination of an ED50) would further enhance its utility as a reference compound.

References

- 1. 8-Bromotheophylline - Wikipedia [en.wikipedia.org]

- 2. [Pharmacologic modifications of renal tubular transport] - PubMed [pubmed.ncbi.nlm.nih.gov]